molecular formula C17H22N4O2 B6444739 2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2549013-89-8

2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine

Cat. No.: B6444739
CAS No.: 2549013-89-8
M. Wt: 314.4 g/mol
InChI Key: SUUNLJKWNNJDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine (2M3MPP) is a heterocyclic compound belonging to the class of pyrazines. It is a member of the pyridine family and has recently been studied for its potential applications in both scientific research and drug development. 2M3MPP has a variety of properties that make it an attractive molecule for research, including its low toxicity, high solubility, and its ability to form complexes with other molecules.

Advantages and Limitations for Lab Experiments

2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine has several advantages and limitations for lab experiments. One of its major advantages is its low toxicity, which makes it safe to handle and use in laboratory experiments. Furthermore, this compound has a high solubility in water, making it easy to dissolve and use in a variety of solutions. Additionally, this compound is able to form complexes with other molecules, making it a useful tool for studying the interactions between different molecules. However, one of the major limitations of this compound is its low binding affinity for some drug targets, which can make it difficult to study in certain experiments.

Future Directions

The potential future directions for 2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine include further exploration of its applications in drug development. Additionally, this compound could be used to study the interactions between different molecules and to develop new drugs that target specific receptors. Furthermore, this compound could be studied for its potential applications in the synthesis of other heterocyclic compounds and coordination complexes. Finally, this compound could be studied for its potential applications in the treatment of various diseases, such as depression and pain.

Synthesis Methods

2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine can be synthesized through a variety of methods. The most common method is the condensation reaction of 2-methoxy-3-methylpiperidine with 2-methylpyridine. This reaction takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and yields this compound as the product. Other methods of synthesis include the reaction of 2-methoxy-3-methylpiperidine with 2-methylpyridine in the presence of an amine base, or the reaction of 2-methoxy-3-methylpiperidine with 2-methylpyridine in the presence of a Lewis acid.

Scientific Research Applications

2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine has a variety of potential applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and piperazines. It has also been used as a ligand for the synthesis of coordination complexes with transition metals. Furthermore, this compound has been studied for its potential applications in drug development, as it has been found to bind to several drug targets, including the serotonin 5-HT2A receptor and the opioid receptor.

Properties

IUPAC Name

2-methoxy-3-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-10-15(5-6-18-13)23-12-14-4-3-9-21(11-14)16-17(22-2)20-8-7-19-16/h5-8,10,14H,3-4,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUNLJKWNNJDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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